molecular formula C12H20NO3P B8386949 Dipropan-2-yl(3-aminophenyl)phosphonate

Dipropan-2-yl(3-aminophenyl)phosphonate

Cat. No.: B8386949
M. Wt: 257.27 g/mol
InChI Key: QNVNIPSCYNQOGI-UHFFFAOYSA-N
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Description

Dipropan-2-yl(3-aminophenyl)phosphonate is a synthetic organophosphorus compound of significant interest in scientific research and development. As a phosphonate ester, it features a phosphoryl group (P=O) centrally bonded to two isopropoxy groups ("dipropan-2-yl") and a 3-aminophenyl moiety . This specific structure combines the hydrolytic stability and metal-chelating potential of the phosphonate group with the versatile reactivity of an aromatic amine, making it a valuable building block for the synthesis of more complex molecules . In research settings, this compound is primarily investigated as a key intermediate in medicinal chemistry and drug discovery. The aromatic amine group serves as an excellent handle for further functionalization; it can readily undergo diazotization, acylation, and nucleophilic substitution reactions to create a diverse library of derivatives for biological screening . These properties make it a potential precursor in the development of enzyme inhibitors, where the phosphonate group can mimic a phosphate or carboxylate group to block the active site of target enzymes . Furthermore, its applications extend to materials science, where it can be incorporated into ligands for metal-organic frameworks (MOFs) or used in the surface modification of materials . The mechanism of action for this compound is highly dependent on the specific application. In biochemical contexts, it may act as a bioisostere, where the phosphonate group mimics naturally occurring phosphate esters, potentially leading to the inhibition of metabolic enzymes or the disruption of signaling pathways . The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C12H20NO3P

Molecular Weight

257.27 g/mol

IUPAC Name

3-di(propan-2-yloxy)phosphorylaniline

InChI

InChI=1S/C12H20NO3P/c1-9(2)15-17(14,16-10(3)4)12-7-5-6-11(13)8-12/h5-10H,13H2,1-4H3

InChI Key

QNVNIPSCYNQOGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC(=C1)N)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs
Compound Name Substituents Molecular Formula Key Features Reference
Dipropan-2-yl(3-aminophenyl)phosphonate 3-aminophenyl, isopropyl esters C₁₂H₂₀NO₃P Meta-aminophenyl group; high enzymatic stability; potential bioactivity
Dimethyl (2-Oxoheptyl)phosphonate 2-oxoheptyl, methyl esters C₉H₁₉O₄P Ketone functionality; intermediate in prostaglandin synthesis
Diphenyl isopropylphenyl phosphate Isopropylphenyl, phenyl esters C₂₁H₂₁O₄P Phosphate ester (C-O-P); lower stability than phosphonates
VPC23019 (Phosphonate analog) Modified phosphate head group N/A S1P receptor antagonist/agonist; similar pharmacodynamic profile

Key Structural Differences

  • Substituent Effects: The 3-aminophenyl group distinguishes this compound from aliphatic or ketone-containing phosphonates (e.g., Dimethyl (2-Oxoheptyl)phosphonate), which are tailored for synthetic applications rather than bioactivity .
  • Ester Groups : Isopropyl esters in the target compound may improve lipid solubility compared to methyl or phenyl esters in analogs, influencing biodistribution .
Functional Comparison

Stability and Reactivity

  • The C-P bond in phosphonates resists hydrolysis and enzymatic cleavage, unlike the labile C-O-P bond in phosphates . For example, Diphenyl isopropylphenyl phosphate (a phosphate ester) is more prone to degradation under physiological conditions .
  • Fluorinated analogs like Dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate exhibit unique stability due to fluorine’s electronegativity but require complex purification due to similar boiling points of impurities .
Research Findings and Data
Property This compound Dimethyl (2-Oxoheptyl)phosphonate VPC23019 Analogs
Enzymatic Stability High (C-P bond) Moderate High
Bioactivity Potential enzyme inhibition Synthetic intermediate Receptor modulation
Solubility Likely low (lipophilic esters) Low Variable
Synthetic Complexity Moderate (aromatic functionalization) Low High

Q & A

Q. What are the established synthetic routes for Dipropan-2-yl(3-aminophenyl)phosphonate?

The synthesis typically involves reacting phosphonic acid derivatives (e.g., phosphonic dichloride) with 3-aminophenol and isopropyl alcohol under controlled conditions. Key steps include:

  • Nucleophilic substitution : The hydroxyl group of 3-aminophenol reacts with the phosphorus center of the phosphonic acid derivative.
  • Esterification : Isopropyl alcohol is introduced to form the dipropan-2-yl ester groups.
  • Catalytic optimization : Use of catalysts like DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency. Reaction parameters (e.g., 60–80°C, anhydrous solvents like THF) are critical to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 31^{31}P NMR confirms the phosphonate moiety (δ ~20–25 ppm), while 1^{1}H/13^{13}C NMR resolves the aminophenyl and isopropyl groups.
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular formula (e.g., C12_{12}H20_{20}NO3_3P).
  • X-ray crystallography : For crystalline derivatives, bond angles and stereochemistry are determined .

Advanced Research Questions

Q. How does the presence of the 3-aminophenyl group influence the compound’s reactivity and bioactivity?

The 3-aminophenyl substituent introduces both electronic and steric effects:

  • Electronic effects : The amino group acts as an electron donor, altering the phosphonate’s electrophilicity. This impacts interactions with biological targets (e.g., enzymes requiring nucleophilic attack).
  • Steric hindrance : Bulky substituents may reduce binding affinity to certain receptors. Comparative studies with analogs (e.g., 3-methoxyphenyl derivatives) can isolate these effects.
  • Bioactivity modulation : The amino group enables hydrogen bonding with catalytic residues in enzymes, as observed in phosphonate-based protease inhibitors .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay variability or stereochemical impurities. Recommended approaches:

  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC.
  • Stereochemical analysis : Use chiral chromatography or circular dichroism to confirm enantiomeric ratios.
  • Mechanistic studies : Employ kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition patterns .

Q. How can computational modeling optimize the design of this compound derivatives?

  • Density functional theory (DFT) : Predicts electronic properties (e.g., charge distribution at the phosphorus center) to guide synthetic modifications.
  • Molecular docking : Screens derivatives against target proteins (e.g., alkaline phosphatases) to prioritize candidates with high binding scores.
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. What methodologies assess environmental stability and degradation pathways?

  • Hydrolysis studies : Monitor degradation in aqueous buffers at varying pH levels (e.g., 2–10) using 31^{31}P NMR to track phosphonate breakdown.
  • Microbial degradation assays : Incubate with soil or microbial consortia to identify metabolites (e.g., via LC-MS) and pathways (e.g., C-P lyase activity).
  • Photostability tests : Expose to UV light to evaluate resistance to photolytic cleavage .

Methodological Considerations Table

Research Goal Recommended Techniques Key Parameters
Synthesis OptimizationCatalytic screening (e.g., DMAP vs. TEA)Yield, reaction time, purity
Bioactivity ValidationEnzyme inhibition assays (IC50_{50})Substrate concentration, inhibition type
Environmental Stability AnalysisHydrolysis kinetics (pH 7.4, 37°C)Half-life, degradation products

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